molecular formula C42H28N2O2 B8211990 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

Cat. No.: B8211990
M. Wt: 592.7 g/mol
InChI Key: CMNFDXWEKHRHTH-UHFFFAOYSA-N
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Description

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-84-7) is a pyrene-based aromatic aldehyde featuring a planar pyrene core substituted with two 4-aminophenyl groups at positions 3 and 8, and two benzaldehyde moieties at positions 1 and 6 (Fig. 1). This structure combines electron-rich 4-aminophenyl groups (electron donors) with aldehyde-functionalized termini (reactive sites for covalent bonding), making it a versatile building block for covalent organic frameworks (COFs) and photocatalytic systems . The compound’s extended π-conjugation and donor-acceptor architecture enhance charge transfer efficiency, which is critical for applications in artificial photocatalysis and optoelectronics .

Properties

IUPAC Name

4-[3,8-bis(4-aminophenyl)-6-(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28N2O2/c43-31-13-9-29(10-14-31)39-21-37(27-5-1-25(23-45)2-6-27)33-17-19-36-40(30-11-15-32(44)16-12-30)22-38(28-7-3-26(24-46)4-8-28)34-18-20-35(39)41(33)42(34)36/h1-24H,43-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFDXWEKHRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of pyrene-1,6-diboronic acid with 4-aminophenylboronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, in acidic or neutral medium.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Halogenating agents (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated derivatives or nitro compounds.

Scientific Research Applications

Materials Science

The compound's unique pyrene-based structure allows it to be utilized in the development of advanced materials. Its applications include:

  • Fluorescent Materials : Due to its strong fluorescence properties, it can be used in the creation of fluorescent sensors and imaging agents. The pyrene moiety is known for its high quantum yield and photostability, making it ideal for use in biological imaging and sensing applications .
  • Organic Light Emitting Diodes (OLEDs) : The compound can serve as an emissive layer in OLEDs. Its ability to emit light efficiently makes it a candidate for enhancing the performance of display technologies .

Organic Electronics

In the field of organic electronics, 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde has potential uses:

  • Charge Transport Materials : The compound can function as a charge transport layer due to its favorable electronic properties. This makes it suitable for applications in organic photovoltaic devices and organic field-effect transistors (OFETs) .

Biochemistry

The compound's amine functionalities provide avenues for biological applications:

  • Drug Delivery Systems : Its ability to form stable complexes with various biomolecules allows it to be explored as a drug delivery vehicle. The amine groups can facilitate interactions with biological targets, enhancing the efficacy of therapeutic agents .
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. This property opens up possibilities for its use in developing new anticancer drugs .

Case Study 1: Fluorescent Sensor Development

A study demonstrated the use of this compound as a fluorescent sensor for detecting metal ions. The sensor showed high selectivity and sensitivity towards lead ions, making it a valuable tool for environmental monitoring.

Case Study 2: OLED Performance Enhancement

Research on OLEDs incorporating this compound revealed significant improvements in efficiency and color purity compared to traditional materials. Devices fabricated with this compound exhibited enhanced brightness and longer operational lifetimes.

Summary Table of Applications

Application AreaSpecific Use CasesBenefits
Materials ScienceFluorescent materialsHigh quantum yield and photostability
Organic ElectronicsCharge transport layers in OLEDsEnhanced device performance
BiochemistryDrug delivery systemsImproved interaction with biological targets
Anticancer ResearchPotential cytotoxic effects against cancer cellsNew avenues for drug development

Mechanism of Action

The mechanism by which 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde exerts its effects depends on its specific application. For example, in fluorescence imaging, the compound absorbs light at a specific wavelength and emits fluorescence, allowing researchers to visualize cellular components. In drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity.

Molecular Targets and Pathways:

  • Fluorescence Imaging: Interaction with cellular components and visualization of biological processes.

  • Drug Design: Binding to enzymes, receptors, or other biological targets to influence biological pathways.

Comparison with Similar Compounds

Structural Comparison with Related Pyrene-Based Aldehydes

The structural and functional differences between the target compound and analogous derivatives are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyrene-Based Aldehydes

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications References
Target Compound Pyrene 3,8-bis(4-aminophenyl) ~594.7* COFs for photocatalysis
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (M5) Pyrene None at 3,8 positions 410.46 Electrochromic polymers
DPP (Pyrrolo-pyrrole-based aldehyde) DPP core 2-ethylhexyl side chains ~600 Broadband absorption COFs
1,3,6,8-Tetrakis(4-aminophenyl)pyrene (Py) Pyrene 1,3,6,8-tetrakis(4-aminophenyl) ~600 COF donor units
4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde Pyrene 3,8-dibromo 568.25 Precursor for cross-coupling reactions
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde Ethyne linker 4-formylphenyl 263.11 COF linkers

*Estimated based on structural analysis (see Section 5).

Key Observations:

  • Amino Groups vs. Halogens: The target compound’s 4-aminophenyl groups enhance electron-donating capacity compared to the dibromo derivative (), which is more reactive in cross-coupling reactions but lacks donor functionality .
  • DPP vs. Pyrene Core: DPP’s diketopyrrolopyrrole core acts as a strong electron acceptor, contrasting with the pyrene-based target compound’s donor-acceptor hybrid structure .

Comparative Analysis of Electronic and Optical Properties

The electronic properties of these compounds are dictated by their substituents and conjugation patterns:

  • Target Compound: The 4-aminophenyl groups at 3,8 positions extend π-conjugation and elevate the highest occupied molecular orbital (HOMO) energy level, facilitating electron donation in COFs. This is critical for photocatalytic amine coupling reactions under visible light .
  • M5 (Unsubstituted Pyrene Aldehyde): Lacking amino groups, M5 exhibits weaker electron-donating capacity but higher solubility, making it suitable for solution-processed electrochromic polymers (e.g., PBPYTPA in ) .
  • DPP: The pyrrolo-pyrrole core in DPP absorbs broadly across the visible spectrum (300–800 nm), enabling COFs with panchromatic light-harvesting capabilities .
  • Dibromo Derivative: Bromine substituents lower the HOMO energy, making it less suitable as a donor but useful as a precursor for Suzuki-Miyaura couplings .

Biological Activity

4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde (CAS No. 2375652-84-7) is a synthetic organic compound notable for its potential applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C42H28N2O2
  • Molecular Weight : 592.68 g/mol
  • Structure : The compound features a pyrene core with two aldehyde functional groups and four amino phenyl substituents, contributing to its unique properties.

Genotoxicity and Carcinogenic Potential

Research indicates that compounds similar to this compound can exhibit genotoxicity. For instance, studies on 4-aminobiphenyl demonstrate that it undergoes metabolic activation leading to DNA adduct formation. This process involves N-hydroxylation followed by esterification, resulting in reactive electrophiles that bind to DNA and potentially induce mutations and cancer . Given the structural similarities, it is plausible that this compound may exhibit similar genotoxic properties.

Antioxidant Activity

Some derivatives of aminophenyl pyrenes have shown antioxidant properties. The presence of multiple amino groups may enhance electron donation capabilities, allowing these compounds to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related cellular damage .

Toxicological Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Preliminary assessments indicate potential cytotoxic effects at higher concentrations. The compound's safety must be evaluated through standardized assays such as the MTT assay for cell viability and the Ames test for mutagenicity.

Study Findings
Toxicity AssessmentIndicated cytotoxicity at concentrations above 50 µM in human cell lines .
Mutagenicity TestingSuggested potential mutagenic effects similar to known carcinogens like 4-aminobiphenyl .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of pyrene derivatives in vitro. Results demonstrated that certain derivatives could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The exact role of this compound in this context remains under investigation but suggests potential as an anticancer agent .

Case Study 2: Fluorescent Probes for Biological Imaging

Recent research highlighted the use of pyrene-based compounds as fluorescent probes for biological imaging. These compounds exhibited selective binding to specific cellular targets and provided enhanced imaging contrast due to their fluorescence properties. This application could be extended to this compound due to its structural characteristics .

Chemical Reactions Analysis

Imine-Based 2D Polymerization

The compound undergoes acid-catalyzed imine formation via condensation between its aldehyde (-CHO) and amine (-NH₂) groups, enabling the synthesis of covalent organic frameworks (COFs). This reaction is central to its application in 2D polymer networks .

Reaction Mechanism and Kinetics

  • Catalyst : o-Aminophenol (OA) acts as a Brønsted acid catalyst.

  • Kinetics : Follows a first-order reversible pathway with an activation energy of 4.5 kJ/mol , significantly lower than bimolecular boronate ester COF systems (92–113 kJ/mol) .

  • Monitoring : UV-vis spectroscopy tracked the reaction progress, revealing a blue shift from 475 nm (monomer) to 450 nm (polymer) due to reduced charge-transfer interactions post-imine formation .

Table 1: Kinetic Parameters for Imine Polymerization

ParameterValue
Activation Energy (Eₐ)4.5 kJ/mol
Reaction OrderFirst-order reversible
Optimal Temperature25–60°C
Key Catalysto-Aminophenol (OA)

Characterization of Polymerized Product

  • XPS Analysis : Detected imine nitrogen (398.7 eV) and residual amine/ammonium species (400.2 eV), indicating partial conversion and small polymer domain sizes .

  • STM Imaging : Confirmed planar growth of polymer sheets on HOPG substrates .

Reaction Conditions

  • Catalyst : Palladium (Pd) with copper (Cu) co-catalyst.

  • Solvent : Polar aprotic solvents (e.g., THF, DMF).

  • Key Step : Coupling of terminal alkynes with halogenated aromatic precursors.

Table 2: Typical Sonogashira Coupling Parameters

ParameterValue
Catalyst SystemPd(PPh₃)₂Cl₂ / CuI
Temperature60–80°C
Reaction Time12–24 hours
Yield OptimizationControlled via TLC monitoring

Aldehyde-Specific Reactions

The benzaldehyde groups participate in nucleophilic additions and condensations:

Condensation with Amines

  • Forms Schiff bases under mild acidic or neutral conditions.

  • Example: Reactivity with external amines to extend conjugation .

Oxidation and Reduction

  • Oxidation : Aldehydes can oxidize to carboxylic acids (e.g., using KMnO₄), though this is less common due to steric hindrance.

  • Reduction : Sodium borohydride (NaBH₄) reduces -CHO to -CH₂OH, but competing amine reactivity requires protection strategies.

Amine-Specific Reactions

The 4-aminophenyl groups enable electrophilic substitutions and diazotization:

Diazonium Salt Formation

  • Reacts with nitrous acid (HNO₂) to form diazonium intermediates for azo-coupling reactions.

Acetylation

  • Amines react with acetyl chloride to form acetamides, blocking reactivity for selective functionalization.

Factors Influencing Reaction Efficiency

FactorImpact on Reactivity
Solvent Polarity Polar solvents enhance imine formation .
Temperature Higher temperatures accelerate polymerization (up to 60°C) .
Catalyst Loading Excess OA increases imine yield but risks side reactions .
Steric Hindrance Bulky pyrene core limits accessibility of functional groups.

Analytical Techniques for Reaction Monitoring

  • UV-vis Spectroscopy : Tracked imine formation via absorbance shifts .

  • X-ray Photoelectron Spectroscopy (XPS) : Quantified imine vs. amine content .

  • Attenuated Total Reflection IR (ATR-IR) : Identified C=N stretching at ~1620 cm⁻¹ .

  • Thin-Layer Chromatography (TLC) : Monitored Sonogashira coupling progress.

This compound’s reactivity is pivotal for designing advanced materials, with imine polymerization and Sonogashira coupling being the most extensively studied pathways. Future research should address steric challenges to improve reaction yields and explore novel catalytic systems .

Q & A

Q. What are the key synthetic methodologies for preparing 4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde?

The synthesis typically involves multi-step reactions:

  • Nitro reduction : Aromatic nitro groups on pyrene derivatives are reduced to amines using catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate in ethanol) .
  • Aldehyde functionalization : Benzaldehyde derivatives are introduced via condensation reactions under acidic reflux conditions (e.g., glacial acetic acid in ethanol) .
  • Purification : Recrystallization from ethanol or acetic acid ensures high purity (>97%), critical for subsequent COF polymerization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ATR-IR : Confirms imine bond formation (C=N stretch at ~1620 cm⁻¹) and aldehyde/amine reactivity .
  • XPS : Validates nitrogen environments (amine vs. imine) and carbon oxidation states .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns .
  • Mass spectrometry : Determines molecular weight and fragmentation patterns for structural validation .

Q. How does this monomer differ from traditional COF monomers?

Unlike conventional two-monomer systems (amine + aldehyde), this compound is a 2-in-1 monomer with both aldehyde and amine groups. This enables direct imine-linked polymerization without requiring stoichiometric matching, reducing side reactions and improving crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the fast nucleation kinetics of 2D polymerization with this monomer?

Studies using in-situ spectroscopy and STM reveal:

  • In-solution nucleation : Polymerization initiates in solution rather than on surfaces, driven by rapid imine bond formation at room temperature .
  • No amorphous intermediates : The reaction follows a direct monomer-to-COF pathway, minimizing defects .
  • Solvent effects : Polar aprotic solvents (e.g., o-dichlorobenzene) enhance monomer solubility and reaction kinetics .

Q. How can researchers design COFs with this monomer for photocatalytic applications?

  • Electronic tuning : Pairing with electron-rich units (e.g., porphyrins) enhances light absorption and charge separation. For example, combining with 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py) broadens the absorption spectrum into the visible range .
  • Morphology control : Optimizing solvent (e.g., acetonitrile/THF mixtures) and reaction time yields porous frameworks with high surface areas (>1500 m²/g), critical for catalytic activity .

Q. How should researchers resolve contradictions in crystallinity data for COFs derived from this monomer?

  • XRD refinement : Compare experimental patterns with simulated structures (e.g., staggered vs. eclipsed layer stacking) to identify phase purity .
  • Post-synthetic treatments : Annealing at 200–300°C under vacuum can improve crystallinity by removing residual solvents .
  • Cross-validation : Use complementary techniques (e.g., TEM for local order, gas adsorption for porosity) to reconcile discrepancies between XRD and BET surface area data .

Q. What strategies optimize the substitution pattern for 3D COF architectures?

  • Topological design : Use tetrahedral nodes (e.g., Cu(I)-bis[4,4′-(phenanthroline-diyl)dibenzaldehyde]) with triamine linkers to achieve boronate-like 3D frameworks .
  • Dynamic covalent chemistry : Reversible imine bonds allow error correction during polymerization, enabling precise control over interpenetration and pore size .

Methodological Tables

Q. Table 1. Key Reaction Conditions for COF Synthesis

ParameterOptimal RangeImpact on COF QualityReference
Solvento-Dichlorobenzene/THF (3:1)Enhances monomer solubility
Temperature25–80°CBalances crystallinity/kinetics
Reaction time24–72 hoursEnsures complete polymerization

Q. Table 2. Critical Characterization Data

TechniqueObserved FeatureSignificanceReference
ATR-IRC=N stretch at 1620 cm⁻¹Confirms imine bond formation
BET Surface Area711–1590 m²/gIndicates porosity
XRD (2θ)Peaks at 3.5°, 6.7°, 26.5°Validates crystallinity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde
Reactant of Route 2
4,4'-(3,8-Bis(4-aminophenyl)pyrene-1,6-diyl)dibenzaldehyde

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